molecular formula C31H50O4 B054529 Regelindiol A CAS No. 121880-08-8

Regelindiol A

Cat. No. B054529
M. Wt: 486.7 g/mol
InChI Key: PQBJUPQYHXRZJY-XCAOBBIWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Regelindiol A is a natural product that has been found to exhibit potent biological activity. It is a member of the diterpenoid family of compounds, which are known for their diverse biological properties. Regelindiol A has been the subject of extensive research in recent years due to its potential therapeutic applications.

Scientific Research Applications

Regenerative Medicine and Tissue Engineering

Regenerative medicine and tissue engineering are rapidly advancing fields aiming to regenerate, repair, or replace damaged tissues or organs. Regelindiol A has been mentioned in the context of these fields, indicating its potential involvement or relevance. Key areas of research include:

  • Regenerative Medicine Trends : Research in regenerative medicine, particularly in stem cell research and clinical therapeutic applications, has shown considerable growth. Regelindiol A's mention in this context suggests its potential application or relevance in these areas. The integration of various disciplines like tissue engineering with regenerative medicine has strengthened, indicating a collaborative approach towards medical advancements (Chen, Dubin, & Kim, 2014).

  • Neuroprotection and Neuroregeneration : Regelindiol A's mention in relation to neuroprotection and neuroregeneration research highlights its potential role in promoting remyelination and protecting against neuronal damage. This is particularly relevant in conditions like multiple sclerosis and spinal cord injuries, where regenerative strategies are critically needed (Lubetzki et al., 2022), (Mekhail, Almazan, & Tabrizian, 2012).

  • Advances in Neuroprotective and Neuroregenerative Therapies : The research in neuroprotective and neuroregenerative therapies has been extensive, exploring a range of interventions including small molecules and stem cell transplantation. Regelindiol A's association with this field underscores its potential relevance in neuroregenerative strategies (Allanach, Farrell, Mésidor, & Karimi-Abdolrezaee, 2021).

  • Biomaterials and Immunomodulation in Tissue Engineering : The development of biomaterials with immunomodulatory properties is crucial for enhancing tissue healing and regeneration. Regelindiol A's mention in this context suggests its potential importance in the development or modification of these biomaterials, contributing to improved regenerative outcomes (Andorko & Jewell, 2017).

  • Peripheral Nerve Regeneration : Peripheral nerve injuries present a significant challenge, and research is focused on enhancing axonal regeneration and remyelination. Regelindiol A's relevance in this area could be associated with improving outcomes in peripheral nerve regeneration, a critical aspect of neurology and regenerative medicine (Radtke & Vogt, 2009).

properties

CAS RN

121880-08-8

Product Name

Regelindiol A

Molecular Formula

C31H50O4

Molecular Weight

486.7 g/mol

IUPAC Name

methyl (1R,2R,4S,4aR,6aR,6aS,6bR,10S,12aR,14bR)-4,10-dihydroxy-1,4a,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-2-carboxylate

InChI

InChI=1S/C31H50O4/c1-18-19(26(34)35-8)17-24(33)29(5)15-16-30(6)20(25(18)29)9-10-22-28(4)13-12-23(32)27(2,3)21(28)11-14-31(22,30)7/h9,18-19,21-25,32-33H,10-17H2,1-8H3/t18-,19+,21?,22+,23-,24-,25+,28-,29-,30+,31+/m0/s1

InChI Key

PQBJUPQYHXRZJY-XCAOBBIWSA-N

Isomeric SMILES

C[C@H]1[C@@H](C[C@@H]([C@]2([C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C)O)C(=O)OC

SMILES

CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)OC

Canonical SMILES

CC1C(CC(C2(C1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C)O)C(=O)OC

synonyms

methyl 3,22-dihydroxyurs-12-ene-30-oate
regelindiol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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